N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea
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Overview
Description
N’-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea is a synthetic organic compound that features a benzothiazole ring fused with a phenyl ring and a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 4-hydroxyphenyl-N,N-dimethylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antinociceptive properties and potential use in pain management.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit N-acylethanolamine acid amidase (NAAA), leading to increased levels of endogenous lipid messengers that modulate pain and inflammation . The compound’s effects are mediated through the activation of peroxisome proliferator-activated receptor-α (PPAR-α) pathways.
Comparison with Similar Compounds
Similar Compounds
ARN19702: A compound with a similar benzothiazole structure, known for its NAAA inhibitory activity.
Benzothiazole derivatives: Various derivatives with modifications at different positions on the benzothiazole ring, exhibiting diverse biological activities.
Uniqueness
N’-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit NAAA and modulate pain pathways makes it a promising candidate for further research and development .
Properties
CAS No. |
89570-46-7 |
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Molecular Formula |
C16H14FN3O2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C16H14FN3O2S/c1-20(2)15(21)18-11-4-6-12(7-5-11)22-16-19-13-8-3-10(17)9-14(13)23-16/h3-9H,1-2H3,(H,18,21) |
InChI Key |
VLWPGKMWWLVILN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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